Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 958026-64-7 . It has a molecular weight of 294.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.19 . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications
Novel Synthesis of Morpholine Derivatives
Research demonstrates the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine via electrophile-induced ring closure, showcasing the compound's utility in synthesizing morpholine derivatives with potential pharmacological activities. This pathway opens avenues for creating diverse morpholine-based compounds through nucleophilic displacement, expanding the toolbox for drug discovery and development (D’hooghe et al., 2006).
Safety-Catch Nitrogen Protecting Group
The compound has been employed in the development of novel safety-catch amine protection strategies. This approach facilitates the activation and subsequent cleavage of protective groups under mild conditions, proving essential for the synthesis of sensitive molecular frameworks without compromising their integrity (Surprenant & Lubell, 2006).
α-Amidoalkylation of Ambident Nucleophiles
Tert-butyl esters and N,N-disubstituted amides, including morpholine derivatives, have been α-amidoalkylated, highlighting the role of tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate in introducing amido groups to various substrates. This reaction pathway is pivotal for modifying bioactive compounds, enhancing their activity or altering their pharmacokinetic properties (Dobrev et al., 1992).
"Safety Catch" Ester Linker for Solid-Phase Synthesis
The compound's utility extends to solid-phase synthesis, where it has been used to develop a "safety catch" linker for esters. This innovation allows for the stable attachment of molecules to solid supports, enabling complex synthetic sequences and the preparation of compound libraries for high-throughput screening, crucial for drug discovery (Beech et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFXOIDFLTGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958026-64-7 | |
Record name | tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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